molecular formula C23H19NO4 B2481653 Fmoc-(2-aminomethyl) benzoic acid CAS No. 219640-94-5; 882847-15-6

Fmoc-(2-aminomethyl) benzoic acid

Cat. No.: B2481653
CAS No.: 219640-94-5; 882847-15-6
M. Wt: 373.408
InChI Key: ZPHFVZKLOMMGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2-aminomethyl)benzoic acid (CAS 150256-42-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of 2-aminomethylbenzoic acid. Its molecular formula is C₂₂H₁₇NO₄, with a molecular weight of 359.38 g/mol . The Fmoc group serves as a temporary protective group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound is widely used in peptide synthesis, DNA polymerase applications, and as a building block for bioactive nanofibers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHFVZKLOMMGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers of Fmoc-Protected Aminomethylbenzoic Acids

The position of the aminomethyl group on the benzoic acid ring significantly influences physicochemical properties and applications:

Compound Position Molecular Formula CAS Number Solubility Coupling Efficiency Applications
Fmoc-(2-aminomethyl)benzoic acid Ortho C₂₂H₁₇NO₄ 150256-42-1 Soluble in organic solvents High (via acid chloride) Peptide synthesis, DNA polymerase
Fmoc-(3-aminomethyl)benzoic acid Meta C₂₂H₁₇NO₄ 155369-11-2 Organic/water (pH-dependent) Moderate Biomaterials, protein interactions
Fmoc-(4-aminomethyl)benzoic acid Para C₂₂H₁₇NO₄ Not specified Organic solvents High (via acid chloride) Nanofiber bioactivity
  • Meta Isomer : Exhibits moderate solubility in water under basic conditions, making it suitable for biomaterial applications .
  • Para Isomer: Similar to the ortho isomer, para-substituted derivatives are often converted to acid chlorides for efficient coupling in nanofiber synthesis .

Substituent Variations in Fmoc-Protected Benzoic Acid Derivatives

The nature of substituents on the benzoic acid ring alters reactivity and applications:

Compound Substituent Molecular Formula Key Feature Applications
Fmoc-2-Abz-OH Amino group (direct) C₂₂H₁₇NO₄ No methyl spacer DNA polymerase
Fmoc-(2-aminophenyl)acetic acid Acetic acid chain C₂₃H₁₉NO₄ Extended carboxylic acid group Peptide ligation
N-Fmoc-5-amino-2-chlorobenzoic acid Chlorine substituent C₂₁H₁₄ClNO₄ Increased lipophilicity Research use (stability studies)
  • Fmoc-2-Abz-OH: Lacks the methyl spacer between the aromatic ring and the amine, reducing conformational flexibility compared to aminomethyl derivatives .
  • Halogenated Derivatives: Chlorine substituents (e.g., in N-Fmoc-5-amino-2-chlorobenzoic acid) enhance lipophilicity, which may improve membrane permeability in drug candidates .

Stereochemical and Stability Considerations

  • Stereochemistry: In Fmoc-protected aspartic acid derivatives (e.g., Fmoc-(D-Asp)₆), D-isomers exhibit greater plasma stability than L-isomers due to resistance to enzymatic degradation . This suggests that stereochemistry in aminomethylbenzoic acid derivatives could similarly impact bioavailability.
  • Stability in Synthesis: Conversion to acid chloride intermediates (e.g., Fmoc-(4-aminomethyl)benzoyl chloride) improves coupling yields in SPPS, a strategy likely applicable to the ortho isomer .

Preparation Methods

One-Step Coupling Using HATU and Diaminobenzoic Acid

The most efficient method involves coupling Fmoc-protected amino acids with diaminobenzoic acid derivatives under anhydrous conditions. For example, Fmoc-phenylalanine-diaminobenzoic acid (Fmoc-Phe-Dbz-OH) was synthesized by reacting Fmoc-Phe-OH (1.0 equiv) with diaminobenzoic acid (1.3 equiv) in the presence of N-methylmorpholine (NMM, 2.0 equiv) and HATU (1.2 equiv) in DMF at room temperature under nitrogen. The reaction proceeds via in situ activation of the carboxylate to form an active ester, followed by nucleophilic attack by the amine group of diaminobenzoic acid.

Key advantages include:

  • High yields : 72–91% for aromatic and aliphatic amino acids.
  • Minimal purification : Precipitation with water or acetone-water mixtures suffices, avoiding column chromatography.
  • Broad substrate scope : Successful with Fmoc-Gly, Fmoc-Ala, Fmoc-Val, and even unnatural amino acids like Fmoc-(2-naphthyl)alanine.

For instance, Fmoc-(2-naphthyl)alanine-Dbz-OH was isolated in 50% yield after reprecipitation from acetone-water, demonstrating the method’s adaptability to sterically hindered residues.

Alternative Pathways via Trimethylchlorosilane and Thionyl Chloride

A patent-described route for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride offers insights into analogous strategies for Fmoc-(2-aminomethyl) benzoic acid. Here, N-(2-aminoethyl)glycine is first silated with trimethylchlorosilane to enhance solubility, followed by Fmoc protection using Fmoc-Osu and N-methylmorpholine. Subsequent esterification with thionyl chloride in methanol yields the methyl ester hydrochloride.

Despite its utility, this method faces limitations:

  • Lower yield : 47% overall due to intermediate purification steps.
  • Costly reagents : Trimethylchlorosilane and large ethyl acetate volumes increase production costs.
  • Harsh conditions : Thionyl chloride necessitates strict temperature control (0°C to reflux).

Optimization and Reaction Analysis

Coupling Agent Screening

The choice of coupling agent significantly impacts yield and purity. Comparative data from the HATU-mediated synthesis of Fmoc-Phe-Dbz-OH reveal:

Coupling Agent Equiv Activation Time (min) Yield (%)
HBTU 1.0 30 61
HATU 1.0 60 68
HATU 1.2 60 72

Transitioning from HBTU to HATU improved yields by 7–11%, attributed to HATU’s superior ability to stabilize the tetrahedral intermediate during active ester formation. Extending activation time to 60 minutes further enhanced yields by ensuring complete carboxylate activation.

Solvent and Temperature Effects

Optimal results were achieved in dimethylformamide (DMF) at room temperature under nitrogen. Polar aprotic solvents like DMF stabilize the activated intermediate, while inert atmospheres prevent oxidation of diaminobenzoic acid. Elevated temperatures (>40°C) led to side reactions, including Fmoc deprotection and racemization.

Purification Strategies

Crude products were purified via:

  • Water precipitation : Direct addition of water to the DMF reaction mixture precipitated the product, yielding >90% purity for most amino acids.
  • Acetone-water reprecipitation : Required for polar residues like Fmoc-Ser(tBu)-Dbz-OH to remove DMF traces, achieving 78–82% recovery.

Analytical Characterization

Spectroscopic Validation

1H NMR and 13C NMR confirmed structural integrity. For Fmoc-Phe-Dbz-OH , diagnostic signals included:

  • δ 12.14 ppm (carboxylic acid -OH).
  • δ 7.88–7.33 ppm (aromatic protons from Fmoc and diaminobenzoate).
  • δ 4.56 ppm (α-CH of phenylalanine).

High-resolution mass spectrometry (HRMS) matched theoretical values within 1 ppm error, ensuring molecular fidelity.

Melting Point Consistency

Melting points across derivatives (e.g., 174–176°C for Fmoc-Phe-Dbz-OH) aligned with literature values, confirming crystalline purity.

Comparative Assessment of Methods

Parameter HATU-Mediated Method Patent Method
Yield 72–91% 47%
Purification Precipitation only Multiple washings, distillation
Cost Moderate (HATU expense) High (trimethylchlorosilane)
Scalability High (no chromatography) Low (cumbersome steps)
Substrate Flexibility Broad (natural/unnatural) Limited to glycine derivatives

Q & A

Q. What is the role of the Fmoc group in protecting amines during peptide synthesis involving Fmoc-(2-aminomethyl)benzoic acid?

The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but can be selectively removed using mild bases like piperidine, enabling iterative peptide elongation. This allows precise control over amino acid coupling sequences while minimizing side reactions. The Fmoc group’s orthogonal stability is critical for synthesizing peptides with complex architectures, such as branched or cyclic structures .

Q. How is Fmoc-(2-aminomethyl)benzoic acid integrated into solid-phase peptide synthesis (SPPS)?

In SPPS, the compound is coupled to a resin-bound peptide chain via its carboxylic acid group. The Fmoc-protected amine ensures selective deprotection between coupling steps. Typical protocols involve:

  • Deprotection : 20% piperidine in DMF to remove Fmoc.
  • Activation : Use of coupling agents like HBTU or DIC/HOBt to activate the carboxylic acid.
  • Coupling : Reaction with the N-terminal amine of the growing peptide chain. This methodology enables the synthesis of peptides with precise functionalization, such as side-chain modifications or fluorescent labeling .

Q. What solvents and storage conditions are optimal for Fmoc-(2-aminomethyl)benzoic acid?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water or 1% acetic acid. Storage at -20°C under desiccation is recommended to prevent hydrolysis of the Fmoc group. Prolonged exposure to moisture or basic conditions should be avoided to maintain stability .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-(2-aminomethyl)benzoic acid be optimized in sterically hindered peptide sequences?

Steric hindrance can reduce coupling efficiency. Strategies include:

  • Double coupling : Repeating the activation and coupling steps.
  • Microwave-assisted synthesis : Enhances reaction kinetics under controlled temperatures.
  • Use of bulky activators : HATU or PyBOP improves activation of hindered carboxylic acids. Monitoring by Kaiser test or FT-IR spectroscopy ensures complete coupling .

Q. What analytical techniques are most effective for characterizing Fmoc-(2-aminomethyl)benzoic acid in complex peptide mixtures?

  • LC-MS : Provides molecular weight confirmation and purity assessment.
  • HPLC with UV/fluorescence detection : Quantifies incorporation efficiency using the Fmoc group’s intrinsic fluorescence (λex 265 nm, λem 305 nm).
  • NMR (1H, 13C) : Resolves structural ambiguities, particularly for regioisomers or stereochemical byproducts. Combining these methods ensures rigorous quality control .

Q. How does the aminomethyl substituent influence the reactivity of Fmoc-(2-aminomethyl)benzoic acid compared to other Fmoc-protected amino acids?

The aminomethyl group introduces a flexible spacer, enabling unique conformational dynamics in peptides. Compared to Fmoc-phenylalanine or Fmoc-alanine:

  • Increased nucleophilicity : The benzylamine moiety may participate in unintended side reactions if not fully protected.
  • Steric effects : Moderate steric bulk balances coupling efficiency and structural rigidity. These properties make it valuable for designing peptidomimetics or enzyme inhibitors .

Q. What strategies resolve contradictions in solubility data for Fmoc-(2-aminomethyl)benzoic acid across different studies?

Discrepancies often arise from variations in pH, counterions, or crystallinity. Systematic approaches include:

  • pH titration : Solubility increases in acidic (pH < 4) or basic (pH > 8) conditions due to protonation/deprotonation.
  • Co-solvent systems : DMSO/water mixtures improve solubility for kinetic studies.
  • Sonication or heating : Enhances dissolution in stubborn cases. Documenting exact conditions (e.g., temperature, ionic strength) is critical for reproducibility .

Key Considerations for Experimental Design

  • Stereochemical integrity : Use chiral HPLC to monitor racemization during coupling .
  • Side-chain protection : Ensure orthogonal protecting groups (e.g., tert-butyl for carboxylic acids) are compatible with Fmoc chemistry .
  • Scale-up challenges : Optimize solvent volumes and resin loading to maintain yield in large-scale syntheses .

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